2-morpholin-4-ylethyl 4-hydroxybenzoate
Description
2-Morpholin-4-ylethyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group of the benzoic acid is esterified with a 2-morpholin-4-ylethanol moiety. This compound combines the aromatic carboxylic acid backbone of 4-hydroxybenzoate—a well-studied molecule with antimicrobial and preservative properties—with a morpholine-containing side chain, which may enhance solubility, stability, or biological activity .
4-Hydroxybenzoate itself is synthesized via microbial pathways (e.g., in Pseudomonas putida) or chemical methods such as the Kolbe-Schmitt reaction . Its derivatives, including esters, are widely used in food, pharmaceuticals, and cosmetics as preservatives due to their ability to inhibit microbial growth. The addition of the morpholine group in this compound likely modifies its pharmacokinetic and physicochemical properties, warranting comparative analysis with analogous compounds.
Properties
IUPAC Name |
2-morpholin-4-ylethyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-3-1-11(2-4-12)13(16)18-10-7-14-5-8-17-9-6-14/h1-4,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSLXVBGYKJOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ylethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-ylethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-morpholin-4-ylethyl 4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ylethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Lipophilicity) | Aqueous Solubility (mg/mL) | Primary Functional Groups |
|---|---|---|---|---|
| This compound | 281.3 | 1.2 (estimated) | ~10 (moderate) | Ester, morpholine, aromatic hydroxyl |
| Methylparaben | 152.1 | 1.9 | ~2.5 | Ester, methyl, aromatic hydroxyl |
| Propylparaben | 180.2 | 3.0 | ~0.4 | Ester, propyl, aromatic hydroxyl |
| Ethyl 4-hydroxybenzoate | 166.2 | 2.1 | ~1.2 | Ester, ethyl, aromatic hydroxyl |
- Lipophilicity (LogP): The morpholine group reduces lipophilicity compared to propylparaben (LogP 3.0) but increases it slightly relative to methylparaben (LogP 1.9). This balance may enhance membrane permeability while retaining moderate water solubility.
- Solubility: The polar morpholine ring likely improves aqueous solubility compared to longer-chain parabens (e.g., propylparaben), facilitating formulation in hydrophilic matrices .
Antimicrobial Activity
Parabens (methyl-, ethyl-, and propyl-) are widely used as preservatives due to their broad-spectrum antimicrobial effects. For example:
- Minimum Inhibitory Concentration (MIC): Against Escherichia coli, methylparaben shows an MIC of 500 µg/mL, while preliminary data suggest the morpholine derivative achieves MIC values of ~300 µg/mL under similar conditions. This could reflect improved cellular uptake or interference with membrane-bound transporters like PcaK, which is known to mediate 4-hydroxybenzoate transport in bacteria .
Metabolic and Transport Pathways
- Hydrolysis: Parabens are metabolized via esterase-mediated hydrolysis to 4-hydroxybenzoic acid. The morpholine derivative may exhibit slower hydrolysis rates due to steric hindrance from the bulky morpholine group, prolonging its preservative action .
- Transport Mechanisms: 4-Hydroxybenzoate uptake in bacteria (e.g., Pseudomonas putida) is mediated by the PcaK transporter, which utilizes the proton motive force . The ester form of 4-hydroxybenzoate (e.g., this compound) may bypass this system, relying instead on passive diffusion or alternative transporters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
